p-Chlorophenylbutylene oxide
Overview
Description
p-Chlorophenylbutylene oxide, also known as 1-(4-chlorophenyl)-2-butene-1,2-epoxide, is an organic compound with the molecular formula C10H11ClO. It is a member of the epoxide family, characterized by the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorophenylbutylene oxide typically involves the epoxidation of p-chlorophenylbutene. One common method is the reaction of p-chlorophenylbutene with a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction proceeds via the formation of an epoxide ring at the double bond of the butene moiety .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and efficient heat management, leading to higher yields and purity of the final product. The use of catalysts, such as titanium silicalite, can further enhance the efficiency of the epoxidation process .
Chemical Reactions Analysis
Types of Reactions: p-Chlorophenylbutylene oxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the epoxide ring can yield alcohols or other reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
p-Chlorophenylbutylene oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-Chlorophenylbutylene oxide involves its interaction with biological molecules through the epoxide ring. The ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, or other cellular components. This interaction can result in various biological effects, including enzyme inhibition, DNA damage, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
p-Chlorophenylglycidyl ether: Similar in structure but with a glycidyl ether group instead of a butylene moiety.
p-Chlorostyrene oxide: Contains a styrene moiety instead of a butylene moiety.
p-Chlorophenylpropylene oxide: Similar but with a propylene moiety instead of a butylene moiety.
Uniqueness: p-Chlorophenylbutylene oxide is unique due to its specific combination of a chlorophenyl group and a butylene epoxide ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-4-1-8(2-5-9)3-6-10-7-12-10/h1-2,4-5,10H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQOGVGIYGXEDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974778 | |
Record name | 2-[2-(4-Chlorophenyl)ethyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59363-17-6 | |
Record name | 2-[2-(4-Chlorophenyl)ethyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59363-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxirane, 2-(2-(4-chlorophenyl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059363176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(4-Chlorophenyl)ethyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxirane, 2-[2-(4-chlorophenyl)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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